

"improving solubility of 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine"

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Compound of Interest

Compound Name: 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine

CAS No.: 3275-44-3

Cat. No.: B3059484

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Technical Support Center: Solubility Optimization Guide

Topic: 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine Case ID: SOL-PYR-MET-001

Compound Physicochemical Profile

Before attempting solubilization, understand the "why" behind the difficulty.

Property	Value (Approx. based on Homolog)	Implication for Solubility
Aqueous Solubility	< 0.1 mg/mL (Neutral pH)	Practically insoluble in water; requires modification.
pKa	~7.3 (Basic pyrimidine nitrogens)	pH-dependent solubility. Soluble in dilute acids (pH < 5).
LogP	-2.5 - 2.7	Lipophilic. Good solubility in organic solvents (DMSO, DMF).[1][2]
Crystal Lattice	High Lattice Energy	Strong intermolecular H-bonds make the solid state stable and hard to break.

Troubleshooting & FAQs: Solubility Strategies

Category A: Stock Solutions for Analytical/In Vitro Use

Q: I need to prepare a high-concentration stock solution (>10 mg/mL). Water isn't working. What solvent should I use? A: Do not use water for primary stocks. For analytical standards or in vitro dosing, Dimethyl Sulfoxide (DMSO) is the gold standard.

- Protocol: Dissolve the compound in 100% DMSO.
- Expected Solubility: ~20 mg/mL.[3]
- Optimization: If dissolution is slow, sonicate at 40°C for 10 minutes. The slight heat helps break the crystal lattice energy without degrading the compound (stable up to >200°C).

Q: Can I use Ethanol? A: Yes, but with limitations.

- Ethanol Solubility: ~9–10 mg/mL (lower than DMSO).[4]
- Use Case: Preferred if DMSO is toxic to your specific cell line or interferes with your assay readout.

- Tip: Use warm ethanol (50°C) to speed up dissolution, but ensure it stays in solution upon cooling.

Category B: Aqueous Formulation (Animal Studies/Cell Media)

Q: When I dilute my DMSO stock into cell culture media (pH 7.4), it precipitates immediately.

Why? A: This is the "Crash-Out" effect. Your compound is a weak base (pKa ~7.3). At pH 7.4, it is predominantly in its neutral (unionized) form, which is insoluble.

- Solution 1 (The pH Shift): Acidify your aqueous buffer. If your assay tolerates it, adjust the vehicle to pH 4–5 using dilute HCl or Tartaric Acid. The ionized (cationic) form is significantly more soluble.
- Solution 2 (Cosolvent System): Use a ternary solvent system to keep the neutral form solubilized.
 - Recipe: 10% DMSO + 40% PEG 400 + 50% Water (or Saline). Add in this exact order.

Q: How do I make a stable salt form to improve aqueous solubility without organic solvents? A: Salt formation is the most robust method for this compound class.

- Recommended Counter-ions: Isethionate (hydroxyethanesulfonate) or Chloride.
- Mechanism: Protonating the pyrimidine nitrogen disrupts the crystal packing and increases interaction with water.
- Protocol: Dissolve equimolar amounts of the diamine and the acid (e.g., L-lactic acid or HCl) in ethanol, then evaporate/crystallize. This can increase aqueous solubility by >50-fold.

Category C: Advanced Formulation (Cyclodextrins)

Q: I need high bioavailability but cannot use DMSO or low pH. What is the best carrier? A: Use 2-Hydroxypropyl- β -Cyclodextrin (HP- β -CD). Research on the ethyl-analog (Pyrimethamine) confirms it forms a stable 1:1 inclusion complex with HP- β -CD, significantly enhancing solubility and dissolution rate without altering pH.

Experimental Protocols

Protocol 1: Preparation of Inclusion Complex (Kneading Method)

Best for creating a soluble powder for solid oral dosage or suspension.

Materials:

- **5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine**[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- HP- β -CD (Hydroxypropyl-beta-cyclodextrin)[\[9\]](#)[\[10\]](#)
- Ethanol:Water (1:1 v/v) mixture

Step-by-Step:

- **Weighing:** Weigh the compound and HP- β -CD in a 1:1 molar ratio. (MW of compound ~234.7 g/mol ; MW of HP- β -CD ~1400 g/mol).
- **Wetting:** Place the HP- β -CD in a mortar. Add minimal Ethanol:Water mixture dropwise to create a thick paste.
- **Incorporation:** Slowly add the diamine compound to the paste while grinding vigorously with a pestle.
- **Kneading:** Grind (knead) the mixture for 45–60 minutes. The paste should change consistency as the complex forms.
- **Drying:** Dry the paste in a vacuum oven at 40°C for 24 hours.
- **Sieving:** Pulverize the dried mass and pass through a #80 mesh sieve.
- **Result:** This amorphous powder will have significantly faster dissolution kinetics in water than the pure crystal.

Protocol 2: Solid Dispersion (Solvent Evaporation)

Best for maximizing dissolution rate using polymers.

Materials:

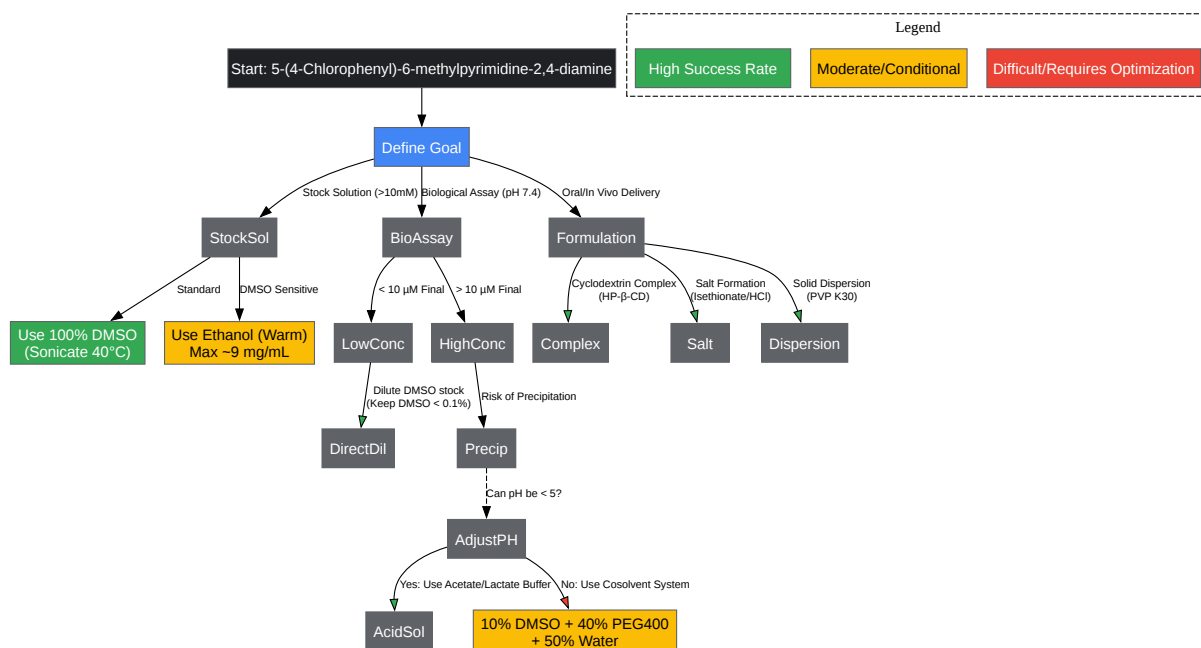
- Compound[3][4][5][6][10][11][12][13][14]
- PVP K30 (Polyvinylpyrrolidone)
- Solvent: Methanol or Ethanol/Dichloromethane (1:1)

Step-by-Step:

- Dissolve the compound and PVP K30 in the solvent at a 1:4 weight ratio (Drug:Polymer).
- Stir until a clear, homogeneous solution is obtained.
- Remove solvent using a rotary evaporator at 45°C.
- Vacuum dry the residue for 48 hours to remove residual solvent.
- Mechanism: The PVP polymer prevents the compound from recrystallizing, trapping it in a high-energy amorphous state that dissolves rapidly upon contact with water.

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for selecting the correct solubilization method based on your specific application.



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Caption: Decision matrix for solubilizing 2,4-diaminopyrimidine analogs based on experimental requirements.

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